

Spectroscopic Validation of 2-Isopropylisonicotinic Acid: A Comparative Guide

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Compound of Interest

Compound Name: *2-Isopropylisonicotinic acid*

Cat. No.: B065470

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This guide provides a comprehensive comparison of key spectroscopic methods for the structural validation of **2-Isopropylisonicotinic acid**. Due to the limited availability of direct experimental data for **2-Isopropylisonicotinic acid**, this guide presents predicted spectroscopic data alongside experimentally obtained data for the structurally related compound, isonicotinic acid, to offer a valuable comparative analysis for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Spectroscopic Analysis

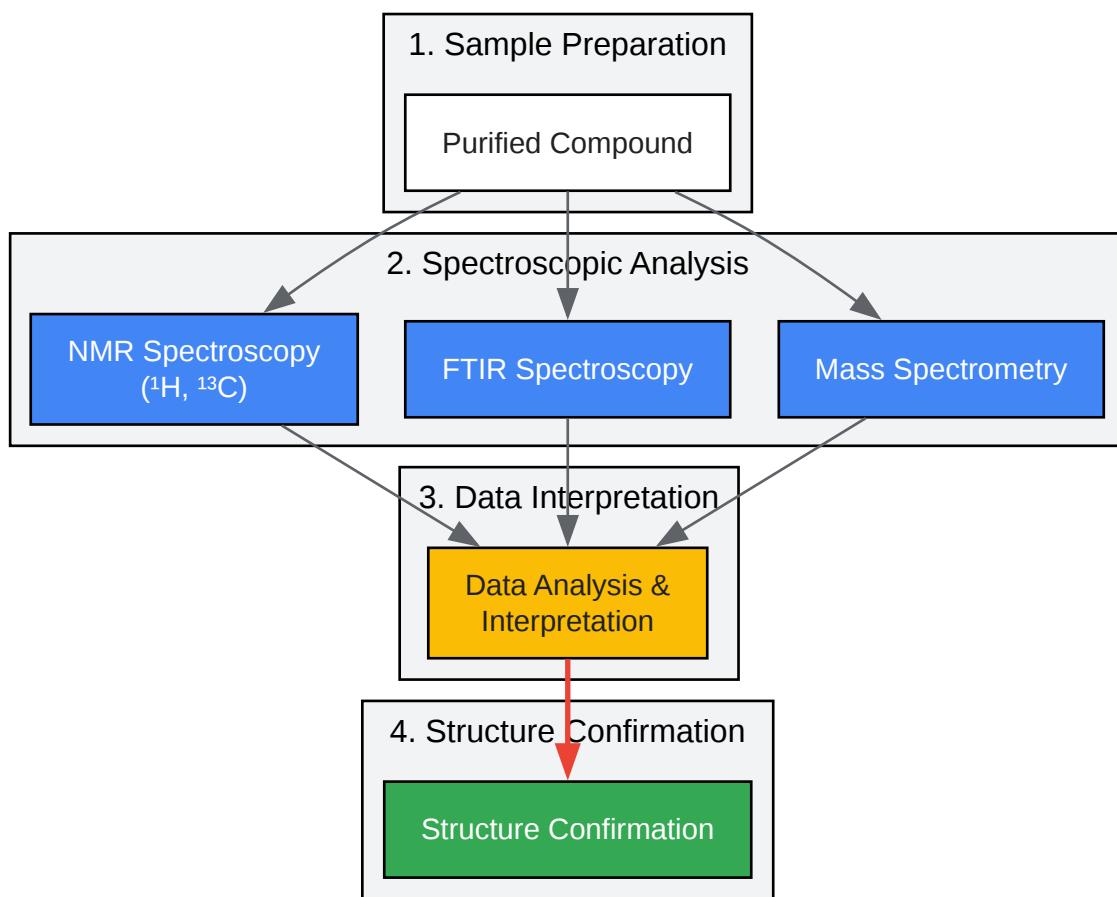
The following table summarizes the expected quantitative data for **2-Isopropylisonicotinic acid** and the experimental data for isonicotinic acid, facilitating a clear comparison of their spectroscopic signatures.

Spectroscopic Technique	Feature	Predicted Value (2-Isopropylisonicotinic acid)	Experimental Value (Isonicotinic Acid)
¹ H NMR (ppm)	Carboxylic Acid (-COOH)	~13-14	~14 (in DMSO-d6)[1]
Aromatic H (position 6)	~8.7 (d)	~8.79 (d)[1]	
Aromatic H (position 5)	~7.8 (d)	~7.83 (d)[1]	
Aromatic H (position 3)	~8.1 (s)	-	
Isopropyl -CH	~3.2 (septet)	-	
Isopropyl -CH ₃	~1.3 (d)	-	
¹³ C NMR (ppm)	Carboxylic Acid (-COOH)	~166	Not readily available
Aromatic C (position 2)	~160	Not readily available	
Aromatic C (position 3)	~122	Not readily available	
Aromatic C (position 4)	~141	Not readily available	
Aromatic C (position 5)	~124	Not readily available	
Aromatic C (position 6)	~150	Not readily available	
Isopropyl -CH	~35	-	
Isopropyl -CH ₃	~23	-	
IR Spectroscopy (cm ⁻¹)	O-H stretch (Carboxylic Acid)	2500-3300 (broad)	2500-3300 (broad)

C=O stretch (Carboxylic Acid)	~1700	~1710	
C=C & C=N stretch (Aromatic)	1400-1600	1400-1600	
C-H stretch (sp ³ & sp ²)	2850-3100	2850-3100	
Mass Spectrometry (m/z)	Molecular Ion [M] ⁺	165.08	123.03[2]
Major Fragment	150 ([M-CH ₃] ⁺)	78 ([M-COOH] ⁺)[2]	
Major Fragment	122 ([M-C ₃ H ₇] ⁺)	106 ([M-OH] ⁺)	

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the spectroscopic validation of a chemical structure, from initial sample preparation to final confirmation.



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Caption: A generalized workflow for the spectroscopic validation of a chemical compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **2-Isopropylisonicotinic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved to achieve a homogeneous solution.

- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional ^1H spectrum.
 - Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A wider spectral width (e.g., 0-200 ppm) is necessary.
 - Longer acquisition times or a higher number of scans are typically required due to the low natural abundance of the ^{13}C isotope.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing solid samples.

- Sample Preparation: A few milligrams of the solid **2-Isopropylisonicotinic acid** is sufficient. No extensive sample preparation is required.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
- Sample Analysis:
 - Place the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[4]

- Acquire the FTIR spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Electron Ionization (EI) is a standard method for the analysis of small, volatile organic molecules.

- Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.[5]
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.[6][7]
- Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.

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- To cite this document: BenchChem. [Spectroscopic Validation of 2-Isopropylisonicotinic Acid: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b065470#spectroscopic-methods-for-validating-2-isopropylisonicotinic-acid-structure>]

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